4-Chloro-6-(1-methyl-1H-pyrazol-5-YL)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(1-methyl-1H-pyrazol-5-YL)-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with a chloro group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1-methyl-1H-pyrazol-5-YL)-1,3,5-triazin-2-amine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 1-methyl-1H-pyrazol-5-amine under controlled conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(1-methyl-1H-pyrazol-5-YL)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Condensation Reactions: It can react with carbonyl compounds to form imines or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or primary amines in solvents like ethanol or DMF.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted triazine derivative.
Scientific Research Applications
4-Chloro-6-(1-methyl-1H-pyrazol-5-YL)-1,3,5-triazin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(1-methyl-1H-pyrazol-5-YL)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and pyrazole groups can form hydrogen bonds or hydrophobic interactions with the active sites of target proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 5-Amino-1-methyl-1H-pyrazole-4-carboxylate
- 1-Phenyl-4-chloro-6-(chloromethyl)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
4-Chloro-6-(1-methyl-1H-pyrazol-5-YL)-1,3,5-triazin-2-amine is unique due to its combination of a triazine ring with a pyrazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.
Properties
Molecular Formula |
C7H7ClN6 |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
4-chloro-6-(2-methylpyrazol-3-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H7ClN6/c1-14-4(2-3-10-14)5-11-6(8)13-7(9)12-5/h2-3H,1H3,(H2,9,11,12,13) |
InChI Key |
MRCKEBNGAKNJFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=NC(=NC(=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.